molecular formula C17H16N2O2S B2550590 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 142354-86-7

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2550590
CAS No.: 142354-86-7
M. Wt: 312.39
InChI Key: ABVDNJIGSOBODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the versatile 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, a core structure recognized in medicinal chemistry for its bioactive potential . This specific analog is functionalized with a 2-methoxyphenyl group at the 2-position, a modification designed to explore structure-activity relationships and optimize interactions with biological targets. Researchers value this compound as a key intermediate or lead structure in drug discovery projects, particularly those focused on kinase inhibition. The core benzothienopyrimidine structure is known to exhibit affinity for kinase targets , making derivatives like this one valuable tools for probing cellular signaling pathways. Related compounds within this chemical family have demonstrated significant biological activities in research models, including promising analgesic and antimicrobial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The primary research value of this compound lies in its potential mechanism of action as a modulator of kinase activity. The scaffold is associated with the serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) , a critical enzyme in the DNA damage response pathway. Inhibition of Chk1 is a prominent strategy in oncology research, as it can disrupt cell cycle arrest and impair DNA repair in cancer cells, potentially leading to synthetic lethality when combined with other chemotherapeutic agents. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this molecule as a chemical probe to further investigate the Chk1 pathway or to develop novel inhibitors for various kinase targets.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-12-8-4-2-6-10(12)15-18-16(20)14-11-7-3-5-9-13(11)22-17(14)19-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVDNJIGSOBODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products: The major products from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, each with potential biological activities.

Scientific Research Applications

2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting the proliferation of cancer cells. The exact pathways involved include the inhibition of downstream signaling cascades that are crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name & Substituents Molecular Weight Key Properties/Biological Activity References
2-(2-Methoxyphenyl)- (Target Compound) 312.39 Moderate lipophilicity; electronic effects from methoxy group. Potential CNS activity inferred from structural analogs.
A5: 2-(4-Aminophenyl) 307.37 Enhanced solubility due to -NH₂; anticancer activity (e.g., HOP-92 inhibition).
A6: 2-(Chloromethyl) 284.76 Electrophilic chloromethyl group; potent antihyperlipidaemic activity (comparable to clofibrate).
BPOET: 2-[(4-Bromophenyl)thio]-3-ethyl- 463.34 Activates ribosomes via RluD; resuscitates bacterial persister cells.
6h: 2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl 453.35 Antifungal activity; high halogen content enhances membrane penetration.
Thiadiazolylmethyl derivative ~400 (estimated) Anti-proliferative activity against lung/breast cancer cells.
B2: 3-((2-Methoxybenzylidene)amino)- 365.44 Schiff base formation; potential metal chelation and antimicrobial effects.

Key Observations :

Substituent Effects on Activity: Electron-donating groups (e.g., methoxy in the target compound) improve stability and modulate receptor binding through steric and electronic effects. Electron-withdrawing groups (e.g., -Cl in A6 or -Br in BPOET) enhance lipophilicity and reactivity, critical for membrane penetration and target engagement . Amino groups (e.g., A5) increase solubility but may reduce blood-brain barrier permeability .

Biological Activity Trends :

  • Antihyperlipidaemic activity is prominent in chloromethyl-substituted derivatives (A6) due to enhanced acyl-CoA oxidase activation .
  • Anticancer activity correlates with bulky aromatic substituents (e.g., thiadiazolylmethyl groups) that interfere with DNA replication or kinase signaling .
  • Antimicrobial and antifungal effects are linked to halogenated (e.g., 6h) or Schiff base (e.g., B2) moieties, which disrupt microbial membranes or enzyme function .

Synthetic Accessibility: The target compound is synthesized via the Gewald reaction (high yield, scalable) , whereas analogs like BPOET require multi-step functionalization (e.g., thiourea coupling) . Aza-Wittig reactions are employed for alkylamino derivatives (e.g., 7 in ), offering regioselectivity but lower yields compared to cyclocondensation methods .

Biological Activity

The compound 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects against various cancer cell lines and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3SC_{19}H_{18}N_2O_3S with a molecular weight of approximately 354.42 g/mol. The structure features a tetrahydrobenzothieno moiety fused with a pyrimidinone ring, contributing to its potential biological activities.

Cytotoxicity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects across various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and hepatocellular carcinoma (HepG2) cells.

  • Cytotoxic Activity Data :
    • The half-maximal inhibitory concentration (IC50) values for several synthesized derivatives have been reported. For example:
      • Compound VII showed an IC50 value of 4.87 µM against A549 cells.
      • Compound X had an IC50 value of 15.01 µM against MCF-7 breast cancer cells.
      • Compound XI demonstrated an IC50 value of 1.29 µM against HepG2 cells.
CompoundCell LineIC50 (µM)
VIIA5494.87
XMCF-715.01
XIHepG21.29

The mechanisms underlying the cytotoxic effects of these compounds are multifaceted:

  • Apoptosis Induction : Studies have shown that compounds induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest in the G1 phase, leading to increased apoptosis rates in treated cells.

Pharmacological Properties

Beyond cytotoxicity, thieno[2,3-d]pyrimidine derivatives demonstrate a range of pharmacological activities:

  • Antibacterial and Antifungal Activities : Some compounds exhibit promising antibacterial properties against various strains and antifungal activity against pathogens like Trichophyton mentagrophytes.
  • Anti-inflammatory Effects : The anti-inflammatory potential has also been noted in some studies, suggesting broader therapeutic applications.

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic activities of synthesized thieno[2,3-d]pyrimidine derivatives using the MTT assay on multiple cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth compared to control groups.
  • In Vivo Evaluation : Another investigation assessed the in vivo efficacy of these compounds in tumor-bearing mice models, revealing substantial tumor growth inhibition compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The core structure is typically synthesized via the Gewald reaction , which involves cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold . Substitution at the 2-position (e.g., methoxyphenyl) is achieved through aza-Wittig reactions using iminophosphoranes and aryl isocyanates, followed by nucleophilic substitution with secondary amines or phenols . Optimization involves:
  • Temperature control (80–120°C for cyclization steps).
  • Catalysts (e.g., POCl₃ for chlorination, K₂CO₃ for nucleophilic substitutions).
  • Solvent selection (e.g., THF or DMF for polar intermediates).
    Yields >80% are achievable with stoichiometric precision and inert atmosphere conditions.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., aliphatic protons at δ 2.8–3.2 ppm for tetrahydro rings) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and planar thienopyrimidine systems .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λmax ≈ 340–355 nm .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the benzothieno[2,3-d]pyrimidinone core influence biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

  • Methodological Answer : Substituent effects are studied via systematic SAR workflows :
  • 2-Position : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity, while bulky groups (e.g., 3,5-di-tert-butyl) improve anti-inflammatory potency .
  • 3-Position : Aromatic or heteroaromatic groups (e.g., pyridinyl) increase solubility and target affinity .
    Methods include:
  • In vitro bioassays : MIC testing for antimicrobial activity , COX-2 inhibition assays for anti-inflammatory effects .
  • Docking studies : Molecular modeling (AutoDock/Vina) to predict binding modes with enzymes like DNA gyrase or cyclooxygenase .

Q. What strategies are recommended to resolve contradictions in reported biological activity data across studies involving analogs of this compound?

  • Methodological Answer : Contradictions often arise from substituent variability or assay conditions. Resolution strategies include:
  • Meta-analysis : Cross-referencing data from analogs (e.g., comparing 2-methoxy vs. 2-chloro derivatives) to identify trends .
  • Standardized protocols : Replicating assays under identical conditions (e.g., cell lines, incubation times) .
  • Control experiments : Testing for off-target effects (e.g., cytotoxicity assays) to isolate mechanism-specific activity .

Q. How can in silico approaches like molecular docking or QSAR models be integrated into the development of derivatives targeting specific therapeutic pathways?

  • Methodological Answer : Computational tools guide rational design:
  • QSAR Models : Training datasets (e.g., IC₅₀ values of 20+ analogs) to predict bioactivity based on descriptors like logP or polar surface area .
  • Docking Simulations : Virtual screening against crystallographic targets (e.g., EGFR kinase PDB:1M17) to prioritize synthetic targets .
  • ADMET Prediction : Software (e.g., SwissADME) to optimize pharmacokinetic properties (e.g., BBB permeability) early in development .

Q. What experimental considerations are critical when evaluating the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Key parameters include:
  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated biological fluids .
  • Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to quantify unbound fraction for dose calibration .
  • In vitro Permeability : Caco-2 cell monolayers to predict intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.